2-(3-Nitrocinnamoyl)pyridine
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Overview
Description
2-(3-Nitrocinnamoyl)pyridine is an organic compound that features a pyridine ring substituted with a 3-nitrocinnamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrocinnamoyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent such as sulfur dioxide (SO2) at low temperatures, followed by treatment with water to yield the nitropyridine intermediate . This intermediate can then undergo further reactions to introduce the cinnamoyl group.
Industrial Production Methods
Industrial production of nitropyridines often involves the use of nitric acid in trifluoroacetic anhydride, which provides higher yields compared to traditional nitration methods . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrocinnamoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for the oxidation of nitropyridines.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitropyridine N-oxides.
Reduction: Formation of aminopyridines.
Substitution: Formation of halogenated or sulfonated pyridine derivatives.
Scientific Research Applications
2-(3-Nitrocinnamoyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Nitrocinnamoyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cinnamoyl group can interact with proteins and enzymes, affecting their function. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A pyridine derivative with a nitrile group at the 3-position.
3-Nitropyridine: A simpler nitropyridine without the cinnamoyl group.
Pyridine-3-carbonitrile: Another pyridine derivative with a nitrile group.
Uniqueness
2-(3-Nitrocinnamoyl)pyridine is unique due to the presence of both the nitro and cinnamoyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler pyridine derivatives.
Properties
CAS No. |
92905-89-0 |
---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10N2O3/c17-14(13-6-1-2-9-15-13)8-7-11-4-3-5-12(10-11)16(18)19/h1-10H/b8-7+ |
InChI Key |
YCHBSERUZJISSM-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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